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Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B15616939 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published data on CP-465022
maleate, a selective non-competitive AMPA receptor antagonist. The information is intended for

researchers and professionals in the field of drug development to facilitate an objective

evaluation of its performance against relevant alternatives.

Executive Summary
CP-465022 is a potent and selective non-competitive antagonist of the α-amino-3-hydroxy-5-

methyl-4-isoxazolepropionic acid (AMPA) receptor, with a reported IC50 of 25 nM in rat cortical

neurons.[1][2][3][4] It has demonstrated robust anticonvulsant activity in preclinical models.

However, a critical point of differentiation from other AMPA receptor antagonists, such as YM-

90K and NBQX, is its lack of neuroprotective efficacy in models of cerebral ischemia.[4][5][6]

This guide summarizes the available quantitative data, details key experimental protocols, and

provides visual representations of the underlying biological pathways and experimental

workflows to aid in the critical assessment of CP-465022 maleate.

Data Presentation
In Vitro and In Vivo Potency
The following table summarizes the key potency and efficacy data for CP-465022 and its

comparators.
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Compound Target(s) IC50 / Ki
In Vivo
Model

Efficacy Reference

CP-465022

AMPA

Receptor

(non-

competitive)

IC50: 25 nM

(rat cortical

neurons)

Pentylenetetr

azole-

induced

seizures (rat)

ED50: < 10

mg/kg (s.c.)

for complete

protection

[1][2][3][5]

Locomotor

Activity (rat)

ED50: 11.9

mg/kg

(horizontal),

6.6 mg/kg

(vertical)

[5]

YM-90K

AMPA/Kainat

e Receptor

(competitive)

Ki: 84 nM

(AMPA), 2200

nM (Kainate)

Audiogenic

seizure

(DBA/2 mice)

ED50: 2.54

mg/kg (i.p.)
[7]

Amygdala-

kindled

seizures (rat)

Significant

suppression

at 7.5-30

mg/kg (i.p.)

[8]

NBQX

AMPA/Kainat

e Receptor

(competitive)

IC50: 0.15

µM (AMPA),

4.8 µM

(Kainate)

Audiogenic

seizure

(DBA/2 mice)

ED50: 7.17

mg/kg (i.p.)
[7]

AMPA-

evoked

neuronal

spike activity

(rat)

ED50: ~32

µmol/kg (i.v.)
[9]

Neuroprotective Effects in Focal Cerebral Ischemia
(MCAO Model)
A key differentiator for CP-465022 is its performance in preclinical stroke models.
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Compound Dosing Regimen Outcome Reference

CP-465022 Not specified
Failed to reduce

infarct volume
[4][5][6]

YM-90K
10 and 20 mg/kg/h for

4h (i.v. infusion)

Significantly reduced

infarct size
[2]

Talampanel
30 min or 2h post-

occlusion

Reduced infarct size

by 47.3% and 48.5%

respectively

[3]

YM872
20 and 40 mg/kg/h for

4h (i.v. infusion)

Significantly reduced

infarct volume
[10]

Experimental Protocols
Synthesis of 3-(2-chlorophenyl)-2-[2-(6-
diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-
quinazolin-4-one (CP-465022)
While a detailed, step-by-step protocol for the synthesis of CP-465022 maleate from a publicly

available, peer-reviewed source remains elusive, the general synthesis of similar quinazolin-4-

one derivatives often involves the condensation of an N-acylanthranilic acid with an appropriate

amine, followed by further modifications. The synthesis of related quinazolinone structures has

been described in the literature, often employing methods such as microwave-assisted

synthesis to improve yields and reduce reaction times.[11][12][13] Researchers at Pfizer have

published on the structure-activity relationship of a series of 6-fluoro-3-(2-

chlorophenyl)quinazolin-4-ones, indicating the compound originated from their research

programs.[14]

Pentylenetetrazole (PTZ)-Induced Seizure Model in Rats
This model is commonly used to evaluate the anticonvulsant properties of novel compounds.

Animals: Male Wistar rats are typically used.
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Acclimation: Animals are allowed to acclimate to the housing conditions for at least one week

prior to the experiment.

Drug Administration: CP-465022 or vehicle is administered subcutaneously (s.c.) at various

doses.

PTZ Injection: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected

intraperitoneally (i.p.) 30-60 minutes after the test compound administration.

Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence and

latency of characteristic seizure behaviors, such as myoclonic jerks, clonic convulsions, and

tonic-clonic seizures.

Endpoint: The percentage of animals protected from each seizure type and the latency to the

first seizure are recorded.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This model is a widely used preclinical model of focal cerebral ischemia to assess the

neuroprotective potential of therapeutic agents.

Anesthesia: Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

Surgical Procedure:

A midline neck incision is made, and the common carotid artery (CCA), external carotid

artery (ECA), and internal carotid artery (ICA) are exposed.

The ECA is ligated and coagulated.

A filament (e.g., a 4-0 nylon suture with a rounded tip) is introduced into the ICA through

an incision in the ECA stump.

The filament is advanced until it occludes the origin of the middle cerebral artery (MCA).

Occlusion and Reperfusion: The filament is left in place for a defined period (e.g., 90

minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
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Drug Administration: The test compound (e.g., YM-90K) is typically administered

intravenously at the time of reperfusion or at various time points post-occlusion.

Neurological Assessment: Neurological deficit scores are evaluated at specific time points

after the procedure.

Infarct Volume Measurement: At the end of the study, the brains are removed, sectioned, and

stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize and quantify the

infarct volume.

Mandatory Visualization
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Caption: Mechanism of non-competitive AMPA receptor antagonism by CP-465022.

Experimental Workflow for Evaluating Anticonvulsant
Activity
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Caption: Workflow for assessing the anticonvulsant efficacy of CP-465022.

Experimental Workflow for MCAO Neuroprotection
Studies
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Caption: Workflow for evaluating neuroprotective effects in a rat MCAO model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15616939?utm_src=pdf-body-img
https://www.benchchem.com/product/b15616939?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. neurology.org [neurology.org]

2. Neuroprotective effect of a novel AMPA receptor antagonist, YM90K, in rat focal cerebral
ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

3. The AMPA-antagonist talampanel is neuroprotective in rodent models of focal cerebral
ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

4. ahajournals.org [ahajournals.org]

5. ahajournals.org [ahajournals.org]

6. CP-465,022, a selective noncompetitive AMPA receptor antagonist, blocks AMPA
receptors but is not neuroprotective in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

7. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-
hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Effects of YM90K, a selective AMPA receptor antagonist, on amygdala-kindling and long-
term hippocampal potentiation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

9. DE69831446D1 - Quinazolin-4-one AMPA antagonists - Google Patents
[patents.google.com]

10. Neuroprotective effects of an AMPA receptor antagonist YM872 in a rat transient middle
cerebral artery occlusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

13. researchgate.net [researchgate.net]

14. Quinazolin-4-one alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)
receptor antagonists: structure-activity relationship of the C-2 side chain tether - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Guide to the Reproducibility of CP-
465022 Maleate in Preclinical Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616939#reproducibility-of-published-data-on-cp-
465022-maleate]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.neurology.org/doi/10.1212/WNL.98.18_supplement.125
https://pubmed.ncbi.nlm.nih.gov/9409705/
https://pubmed.ncbi.nlm.nih.gov/9409705/
https://pubmed.ncbi.nlm.nih.gov/15925143/
https://pubmed.ncbi.nlm.nih.gov/15925143/
https://www.ahajournals.org/doi/abs/10.1161/01.STR.0000048216.90221.9C?doi=10.1161/01.STR.0000048216.90221.9C
https://www.ahajournals.org/doi/10.1161/01.str.0000048216.90221.9c
https://pubmed.ncbi.nlm.nih.gov/12511770/
https://pubmed.ncbi.nlm.nih.gov/12511770/
https://pubmed.ncbi.nlm.nih.gov/8558460/
https://pubmed.ncbi.nlm.nih.gov/8558460/
https://pubmed.ncbi.nlm.nih.gov/8558460/
https://pubmed.ncbi.nlm.nih.gov/10422635/
https://pubmed.ncbi.nlm.nih.gov/10422635/
https://patents.google.com/patent/DE69831446D1/en
https://patents.google.com/patent/DE69831446D1/en
https://pubmed.ncbi.nlm.nih.gov/10670416/
https://pubmed.ncbi.nlm.nih.gov/10670416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3679743/
https://pdfs.semanticscholar.org/e825/917582d3dbbbc8deca350028567fb041f7b2.pdf?skipShowableCheck=true
https://www.researchgate.net/figure/Synthetic-route-for-the-synthesis-of-quinazoline-derivatives-7-27_fig3_232415538
https://pubmed.ncbi.nlm.nih.gov/11356106/
https://pubmed.ncbi.nlm.nih.gov/11356106/
https://pubmed.ncbi.nlm.nih.gov/11356106/
https://www.benchchem.com/product/b15616939#reproducibility-of-published-data-on-cp-465022-maleate
https://www.benchchem.com/product/b15616939#reproducibility-of-published-data-on-cp-465022-maleate
https://www.benchchem.com/product/b15616939#reproducibility-of-published-data-on-cp-465022-maleate
https://www.benchchem.com/product/b15616939#reproducibility-of-published-data-on-cp-465022-maleate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15616939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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